molecular formula C4H8O3 B026125 3-Hydroxyisobutyric acid CAS No. 2068-83-9

3-Hydroxyisobutyric acid

Cat. No.: B026125
CAS No.: 2068-83-9
M. Wt: 104.1 g/mol
InChI Key: DBXBTMSZEOQQDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxyisobutyric acid (3-HIB) is a specific intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine . It primarily targets tissues such as the liver, skeletal muscle, and adipocytes . These tissues play a crucial role in energy metabolism and are associated with conditions like obesity and type 2 diabetes .

Mode of Action

3-HIB interacts with its targets by participating in the metabolism of valine . It is a reactant of enzymes 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31), 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35), and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These enzymes are involved in the degradation of BCAAs, particularly valine .

Biochemical Pathways

3-HIB is an intermediary metabolite in the valine degradation pathway . It is formed via the removal of the CoA moiety of 3-HIB-CoA by the enzyme HIBCH . The lack of CoA allows 3-HIB to leave its cells of origin, giving plasma concentrations around 10–25 μmol/L . Chronic changes in BCAA metabolism and elevations of 3-HIB may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

Pharmacokinetics

The pharmacokinetics of 3-HIB are closely related to metabolic conditions. In healthy individuals, transient increases in circulatory 3-HIB concentrations during fasting are seen, likely as a mechanism that normally contributes to cellular adaptations to fluctuating food intake . In conditions like obesity and type 2 diabetes, concentrations of 3-hib show a strong and stepwise increase in the circulation, at least in part reflecting progression of systemic insulin resistance .

Result of Action

The action of 3-HIB may reflect a shift toward higher white adipocyte lipid storage and decreased muscle/brown fat fatty acid oxidation in obesity and insulin resistance, and generally reduced capacity for mitochondrial fatty acid β-oxidation in the liver as well as other tissues . This suggests that 3-HIB may play a key role in the maintenance of normal physiology and energy homeostasis .

Action Environment

The action of 3-HIB is influenced by environmental factors such as diet and exercise. Dietary or other interventions that reduce obesity and ectopic fat accumulation can lower HbA1c in patients with type 2 diabetes, allowing remission of the disease . There is considerable individual heterogeneity in the pathogenic pathways of type 2 diabetes, and biological variability in response to interventions such as diet and exercise .

Biochemical Analysis

Biochemical Properties

3-Hydroxyisobutyric acid plays a significant role in biochemical reactions, particularly as an intermediate in the metabolism of the branched-chain amino acid valine . It acts as a substrate for the enzyme 3-hydroxyisobutyrate dehydrogenase, which catalyzes the conversion of this compound to methylmalonic semialdehyde .

Cellular Effects

This compound has been identified as a secreted mediator of endothelial cell fatty acid transport and insulin resistance (IR) using animal models . It has been found that both HUVEC and human cardiac endothelial cells respond to this compound whereas human adipose tissue-derived endothelial cells do not respond to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes involved in valine metabolism. It acts as a substrate for the enzyme 3-hydroxyisobutyrate dehydrogenase, which catalyzes its conversion to methylmalonic semialdehyde .

Temporal Effects in Laboratory Settings

In a cohort of 4,942 men and women, circulating this compound levels were found to be increased in obesity but not robustly associated with degree of IR after adjusting for BMI . Also, after adjusting for obesity and plasma BCAA, this compound levels were associated with future risk of incident T2D .

Dosage Effects in Animal Models

The effects of this compound on insulin resistance have been studied in animal models. It has been identified as a secreted mediator of endothelial cell fatty acid transport and insulin resistance (IR) using animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including valine, leucine and isoleucine degradation, β-alanine metabolism, and propanoate metabolism .

Transport and Distribution

This compound is secreted by muscle, which activates the transport of endothelial fatty acids, stimulates the uptake of muscle fatty acids, and promotes muscle lipid accumulation .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized to form methacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield isobutyric acid, typically using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride to form corresponding chlorides.

Major Products:

    Oxidation: Methacrylic acid

    Reduction: Isobutyric acid

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

    2-Hydroxyisobutyric acid: Another hydroxy acid with a similar structure but differing in the position of the hydroxyl group.

    3-Hydroxybutyric acid: A related compound involved in ketone body metabolism.

Uniqueness: 3-Hydroxyisobutyric acid is unique due to its specific role in valine metabolism and its potential as a biomarker for metabolic disorders. Unlike 2-hydroxyisobutyric acid, which is involved in different metabolic pathways, this compound’s involvement in valine degradation and its impact on fatty acid metabolism in muscle tissues highlight its distinct biochemical significance .

Properties

IUPAC Name

3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862824
Record name 3-Hydroxyisobutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2068-83-9
Record name 3-Hydroxyisobutyric acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyisobutyric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862824
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Record name 3-hydroxy-2-methylpropanoic acid
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Record name 3-HYDROXYISOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-HIBA in valine metabolism?

A: 3-HIBA is a key intermediate in the degradation pathway of the branched-chain amino acid, valine. [, , , , , ]

Q2: Which enzyme catalyzes the formation of 3-HIBA?

A: 3-HIBA is formed from the dehydration of methylmalonic semialdehyde, a reaction catalyzed by methylmalonic semialdehyde dehydrogenase (encoded by the ALDH6A1 gene). [, ]

Q3: How is 3-HIBA further metabolized?

A: 3-HIBA is converted into methylmalonic semialdehyde by the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, , ]

Q4: What is 3-hydroxyisobutyric aciduria?

A: 3-hydroxyisobutyric aciduria is a rare, genetic metabolic disorder characterized by the accumulation and excessive excretion of 3-HIBA in the urine. [, , , ]

Q5: What are the known causes of 3-hydroxyisobutyric aciduria?

A: This condition can arise from a deficiency in either methylmalonic semialdehyde dehydrogenase [, ] or 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, ]

Q6: What are the clinical manifestations of HIBADH deficiency?

A: The clinical presentation of HIBADH deficiency is variable, ranging from mild to severe. Patients may experience developmental delay, hypotonia, and metabolic acidosis. [, ]

Q7: Can diet modifications help manage 3-hydroxyisobutyric aciduria?

A: Restricting dietary valine intake has been shown to effectively reduce 3-HIBA excretion in patients with HIBADH deficiency. [, ]

Q8: What other metabolic abnormalities are associated with 3-hydroxyisobutyric aciduria?

A: In addition to elevated 3-HIBA, patients may exhibit increased levels of other organic acids in urine, including lactic acid, beta-alanine, methionine, 3-hydroxypropionic acid, 3-aminoisobutyric acid, and 2-(hydroxymethyl)butyric acid. [, ]

Q9: What is the significance of elevated 3-HIBA in other conditions?

A: Elevated plasma levels of 3-HIBA have been linked to an increased risk of developing type 2 diabetes. [] Additionally, elevated 3-HIBA levels in serum have been observed in patients with ulcerative colitis and celiac disease. []

Q10: How is 3-HIBA measured in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for quantifying 3-HIBA in urine and plasma. [, , , , ]

Q11: What are some recent findings regarding 3-HIBA and its role in disease?

A: Studies have identified 3-HIBA as a potential biomarker for chronic heart failure, particularly in patients without diabetes. [] Additionally, 3-HIBA has been linked to altered glucose utilization in the brain during delirium. []

Q12: Are there any promising therapeutic strategies targeting 3-HIBA metabolism?

A: Research suggests that lipoic acid supplementation may improve the metabolic conversion of valine to 3-HIBA in patients with certain metabolic disorders. []

Q13: How is 3-HIBA used in research?

A: (2S)[3,3,3-2H3]Isobutyrate, a deuterium-labeled form of isobutyrate, is used to study the metabolism of isobutyric acid and 3-HIBA in rats. This research helps to understand the stereospecificity of isobutyric acid dehydrogenation. [, ]

Q14: What is the significance of studying the enantiomers of 3-HIBA?

A: Research on the enantiomers of 3-HIBA and its derivatives helps to understand the stereochemical aspects of their interactions and properties. For example, studying the enthalpic changes upon mixing different enantiomers can provide insights into their molecular recognition and self-assembly processes. []

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